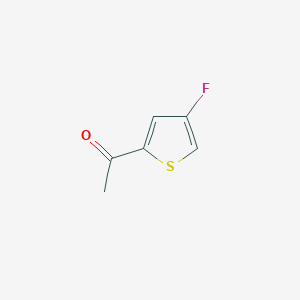
1-(4-Fluoro-2-thienyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-2-thienyl)ethanone is an organic compound with the molecular formula C6H5FOS. It is a derivative of thienyl ethanone, where a fluorine atom is substituted at the 4-position of the thiophene ring.
Preparation Methods
The synthesis of 1-(4-Fluoro-2-thienyl)ethanone typically involves the reaction of 4-fluorothiophene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the ethanoyl group is introduced at the 2-position of the thiophene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
1-(4-Fluoro-2-thienyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Fluoro-2-thienyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving thiophene derivatives.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-thienyl)ethanone depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site .
In materials science, the compound’s electronic properties are crucial. The presence of the fluorine atom can influence the compound’s electron density and distribution, affecting its conductivity and performance in electronic devices .
Comparison with Similar Compounds
1-(4-Fluoro-2-thienyl)ethanone can be compared with other thienyl ethanone derivatives, such as:
1-(2-Thienyl)ethanone: Lacks the fluorine substitution, resulting in different electronic properties and reactivity.
1-(4-Chloro-2-thienyl)ethanone: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior and applications.
1-(4-Methyl-2-thienyl)ethanone: Contains a methyl group, which affects its steric and electronic properties compared to the fluoro derivative.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic characteristics and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H5FOS |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1-(4-fluorothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H5FOS/c1-4(8)6-2-5(7)3-9-6/h2-3H,1H3 |
InChI Key |
YGTNYIXXIBKGIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CS1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















